5-Fluoro-6-hydroxy-2-methyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Fluoro-6-hydroxy-2-methyl-2,3-dihydro-1H-inden-1-one: is a chemical compound with the molecular formula C9H7FO2. It is a derivative of indanone, characterized by the presence of a fluorine atom at the 5th position, a hydroxyl group at the 6th position, and a methyl group at the 2nd position on the indanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-hydroxy-2-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene derivatives and appropriate ketones.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-6-hydroxy-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: NaOMe, KOtBu
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: 5-Fluoro-6-hydroxy-2-methyl-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development .
Medicine: The compound’s structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds have shown efficacy .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of 5-Fluoro-6-hydroxy-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the methyl group at the 2nd position.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: Contains methoxy groups instead of hydroxyl and fluorine groups.
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Contains additional fluorine atoms and a malononitrile group.
Uniqueness: The presence of both a fluorine atom and a hydroxyl group in 5-Fluoro-6-hydroxy-2-methyl-2,3-dihydro-1H-inden-1-one makes it unique compared to other similar compounds. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H9FO2 |
---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
5-fluoro-6-hydroxy-2-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9FO2/c1-5-2-6-3-8(11)9(12)4-7(6)10(5)13/h3-5,12H,2H2,1H3 |
InChI Key |
OUOBQDRPXXJPJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C1=O)O)F |
Origin of Product |
United States |
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